2-chloro-N-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-5-carboxamide
2-chloro-N-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-5-carboxamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0830979
InChI:
InChI=1S/C17H13ClN2O2S/c1-22-13-9-7-12(8-10-13)19-16(21)15-14(20-17(18)23-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,19,21)
SMILES:
COC1=CC=C(C=C1)NC(=O)C2=C(N=C(S2)Cl)C3=CC=CC=C3
Molecular Formula:
C17H13ClN2O2S
Molecular Weight:
344.8 g/mol
2-chloro-N-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-5-carboxamide
CAS No.:
Cat. No.: VC0830979
Molecular Formula: C17H13ClN2O2S
Molecular Weight: 344.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13ClN2O2S |
|---|---|
| Molecular Weight | 344.8 g/mol |
| IUPAC Name | 2-chloro-N-(4-methoxyphenyl)-4-phenyl-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C17H13ClN2O2S/c1-22-13-9-7-12(8-10-13)19-16(21)15-14(20-17(18)23-15)11-5-3-2-4-6-11/h2-10H,1H3,(H,19,21) |
| Standard InChI Key | ZDHHPVIHKYAPSO-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)C2=C(N=C(S2)Cl)C3=CC=CC=C3 |
| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C2=C(N=C(S2)Cl)C3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator